Erythrophleine

Description

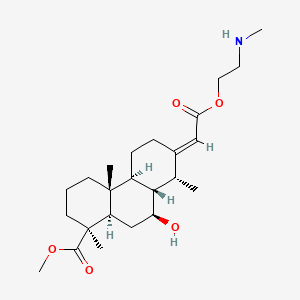

Structure

2D Structure

3D Structure

Properties

CAS No. |

36150-73-9 |

|---|---|

Molecular Formula |

C24H39NO5 |

Molecular Weight |

421.6 g/mol |

IUPAC Name |

methyl (1S,4aR,4bS,7E,8R,8aS,9S,10aR)-9-hydroxy-1,4a,8-trimethyl-7-[2-[2-(methylamino)ethoxy]-2-oxoethylidene]-3,4,4b,5,6,8,8a,9,10,10a-decahydro-2H-phenanthrene-1-carboxylate |

InChI |

InChI=1S/C24H39NO5/c1-15-16(13-20(27)30-12-11-25-4)7-8-17-21(15)18(26)14-19-23(17,2)9-6-10-24(19,3)22(28)29-5/h13,15,17-19,21,25-26H,6-12,14H2,1-5H3/b16-13+/t15-,17-,18-,19+,21-,23+,24-/m0/s1 |

InChI Key |

COAPCKUZMKOWBC-DTQAZKPQSA-N |

SMILES |

CC1C2C(CCC1=CC(=O)OCCNC)C3(CCCC(C3CC2O)(C)C(=O)OC)C |

Isomeric SMILES |

CC\1C2C(CC/C1=C\C(=O)OCCNC)C3(CCCC(C3CC2O)(C)C(=O)OC)C |

Canonical SMILES |

CC1C2C(CCC1=CC(=O)OCCNC)C3(CCCC(C3CC2O)(C)C(=O)OC)C |

Color/Form |

SOLID FROM ETHANOL-ETHER |

melting_point |

115 °C |

solubility |

SOLUBLE IN WATER AND ALCOHOL |

Synonyms |

erythrophleine erythrophleine sulfate (1:1) salt, (1S-(1alpha,4aalpha,4bbeta,7E,8beta,8aalpha,9alpha,10abeta))-isome |

Origin of Product |

United States |

Natural Product Chemistry and Biosynthesis

Biosynthetic Origins and Pathways

The biosynthesis of erythrophleine is a complex process rooted in the broader pathway of diterpenoid synthesis in plants. These pathways generate a vast array of structurally diverse molecules from a common precursor.

This compound and related alkaloids are fundamentally derived from tricyclic diterpene acids. researchgate.net The biosynthesis of these diterpene acids begins with the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). researchgate.netfrontiersin.org Through a series of cyclization reactions catalyzed by diterpene synthases, the characteristic tricyclic ring system of the pimarane (B1242903) skeleton is formed. researchgate.netfrontiersin.org Subsequent enzymatic oxidations at specific carbon atoms of this skeleton lead to the formation of various diterpene acids, which serve as the foundational structures for alkaloids like this compound. researchgate.net

The cassane-type diterpenoid skeleton of this compound is believed to be formed through a key biosynthetic rearrangement of a pimarane precursor. researchgate.netrhhz.netnih.gov This proposed transformation involves the migration of a methyl group from the C-13 position to the C-14 position on the pimarane ring structure. frontiersin.orgrhhz.net This rearrangement is a critical step that differentiates the cassane skeleton from other related diterpenoid frameworks. The resulting cassane diterpene acid then undergoes esterification with an amino alcohol, such as N-methylethanolamine or N,N-dimethylethanolamine, to form the final this compound alkaloid. researchgate.net

Isolation Methodologies from Natural Sources

The extraction and purification of this compound from its natural plant sources require a multi-step approach to separate it from a complex mixture of other secondary metabolites.

This compound and its related alkaloids are primarily extracted from the bark, leaves, and seeds of Erythrophleum species. rhhz.netmdpi.com A common initial step involves the maceration of the dried and powdered plant material with a solvent. The choice of solvent can vary, with initial extractions sometimes performed with less polar solvents like n-hexane to remove fats and waxes, followed by extraction with more polar solvents such as ethanol, methanol (B129727), or ethyl acetate (B1210297) to isolate the alkaloids. nih.gov Acidified alcohol is also used to facilitate the extraction of the basic alkaloids by forming their salts. researchgate.net The resulting crude extract is then typically concentrated under reduced pressure to yield a residue containing a mixture of alkaloids and other plant constituents.

| Plant Part | Extraction Solvent(s) |

| Bark | Ethanol, Methanol, n-hexane, Ethyl acetate, Acidified alcohol |

| Leaves | Ethanol, Methanol |

| Seeds | Methanol, Ethyl acetate |

Chromatographic Separation and Purification Strategies (TLC, CC, GC, HPLC)

Following initial extraction, a series of chromatographic techniques are employed to separate this compound from other compounds in the crude extract.

Thin Layer Chromatography (TLC): TLC is often used as a preliminary analytical tool to identify the presence of alkaloids in the extract and to determine the optimal solvent system for column chromatography. youtube.comhyphadiscovery.com

Column Chromatography (CC): This is a primary method for the preparative separation of the alkaloids. The crude extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel or alumina, and eluted with a solvent or a gradient of solvents of increasing polarity. chemrxiv.org Fractions are collected and analyzed by TLC to identify those containing the desired alkaloids.

Gas Chromatography (GC): GC can be used for the analysis of volatile derivatives of erythrophleum alkaloids, but it is less common for preparative-scale purification.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used for the final purification of this compound. frontiersin.org Reversed-phase HPLC, with a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water with an acidic modifier, is a common approach for separating closely related alkaloids. frontiersin.org

Structural Elucidation Techniques

The definitive determination of the complex structure of this compound has been accomplished through the application of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. mdpi.comrsc.org A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular framework.

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons through spin-spin coupling. chemguide.co.uk

¹³C NMR: Reveals the number of unique carbon atoms in the molecule and their chemical shifts, indicating the type of carbon (e.g., alkyl, olefinic, carbonyl). chemguide.co.uk

2D NMR Techniques:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. msu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close to each other in space, which helps in determining the stereochemistry of the molecule. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of this compound and can offer clues about its structure through the analysis of fragmentation patterns. libretexts.orgyoutube.com When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often characteristic of the molecule's structure. libretexts.orgwikipedia.org High-resolution mass spectrometry (HRMS) allows for the determination of the exact molecular formula of the compound.

By combining the data from these spectroscopic techniques, chemists can unambiguously determine the complex three-dimensional structure of this compound.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including complex natural products like this compound and its related alkaloids. measurlabs.com This method provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com For compounds isolated from Erythrophleum species, one-dimensional (1D) and two-dimensional (2D) NMR experiments are critical for establishing their structures. researchgate.net

The structural elucidation of new diterpenic alkaloids from Erythrophleum species, such as Erythrosuavine from Erythrophleum suaveolens, relies on comprehensive NMR analysis. researchgate.net Techniques including 1H and 13C NMR spectra, along with 2D NMR correlations like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in piecing together the complex cassaine-type diterpenoid skeleton and its substituents. researchgate.net These methods help to solve practical problems that can occur during analysis and are applied to both homo- and heteronuclear spin systems. amazon.com

The process often involves:

1D NMR (¹H and ¹³C): To identify the basic carbon skeleton and the number and types of protons and carbons.

2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between protons and carbons, which is crucial for determining the final structure. measurlabs.comresearchgate.net

Hyphenated techniques such as HPLC/NMR have also been developed to analyze metabolites directly from complex mixtures. researchgate.net

Utilization of Mass Spectrometry (MS) and High-Resolution Techniques (UPLC-QTOF-MS/MS)

Mass spectrometry (MS) is an indispensable tool for the analysis of natural products, offering high sensitivity and resolution. nih.gov When coupled with liquid chromatography (LC), it provides comprehensive coverage of metabolic features. nih.gov For the study of this compound and other cassaine (B1668602) alkaloids found in Erythrophleum extracts, Ultra-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS/MS) has proven to be a particularly robust and effective technique. researchgate.netresearchgate.net

This high-resolution method is essential for metabolite profiling of crude plant extracts, which are often complex mixtures containing hundreds of different constituents. researchgate.net The UPLC-QTOF-MS/MS system allows for the rapid identification of known compounds and the characterization of new, trace-level components. researchgate.net In studies of Erythrophleum fordii, this technique was used to putatively identify ten cassaine-type diterpenoids from a methanol fraction. researchgate.net The fragmentation patterns observed in tandem mass spectrometry (MS/MS) are crucial for proposing structures and can serve as a reference for identifying related compounds in the future. researchgate.net

The general workflow for UPLC-QTOF-MS/MS analysis includes:

Chromatographic Separation (UPLC): The complex extract is separated into its individual components with high resolution and speed. mdpi.com

Mass Detection (QTOF-MS): Each separated component is ionized (commonly using electrospray ionization, ESI) and its accurate mass is measured, allowing for the determination of its elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS): Precursor ions of interest are fragmented, and the resulting product ions provide detailed structural information. researchgate.net

This approach has been successfully used to demonstrate the presence of cassaine alkaloids in various Erythrophleum species, reinforcing their role as chemotaxonomic bio-markers for the genus. researchgate.net

Challenges in Initial Characterization and Identification as Mixtures

The initial characterization of alkaloids from Erythrophleum species has been fraught with challenges, primarily due to the complexity of the extracts and the presence of closely related isomers. These natural extracts are complex mixtures, making the quality control and identification of individual chemical constituents extremely difficult. researchgate.net

A significant historical challenge was the misidentification of mixtures as single compounds. For instance, a substance originally named "Muawin" was later discovered to be a mixture of several alkaloids, including norcassamidine, which was found to be identical to the previously detected this compound. researchgate.net This discovery necessitated the cancellation of the name "Muawin" from the scientific literature. researchgate.net

Furthermore, the structural elucidation itself has been subject to revision. Research has indicated that the originally proposed structure for norcassamidine (and by extension, this compound) required correction. researchgate.net The clarification of the structures of minor alkaloids within the same plant, such as norerythrosuamine and dehydro-norerythrosuamine, was achieved with the aid of mass spectrometry, highlighting the importance of modern analytical techniques in overcoming these historical challenges. researchgate.net The presence of multiple chiral centers in these molecules also gives rise to various configurations (e.g., threo and erythro isomers), which can be difficult to separate and identify without advanced methods like HPLC and specific NMR spectroscopic investigations. nih.gov

Molecular and Cellular Mechanisms of Action

Inhibition of Na+/K+-ATPase System

Erythrophleine's interaction with the Na+/K+-ATPase pump disrupts the vital process of moving sodium and potassium ions against their concentration gradients, a process essential for generating the electric potential required for signal transmission across neural synapses. wikipedia.org Studies have demonstrated a dramatic reduction in the normal action of sodium-potassium pumps upon exposure to this compound. wikipedia.org

A key aspect of this compound's inhibitory action is its ability to stabilize the Na+/K+-ATPase enzyme in its E2-P transition state. wikipedia.org In this phosphorylated conformation, the pump has released sodium ions to the extracellular side and is poised to bind potassium ions. By locking the enzyme in this state, this compound effectively prevents the completion of the pumping cycle, specifically the extrusion of sodium ions. wikipedia.org This stabilization of the E2-P state is a critical step in the inhibitory process. wikipedia.orgnih.govnih.gov

The stabilization of the E2-P state is achieved through this compound's ability to mimic potassium ions. wikipedia.org It binds tightly to the Na+/K+-ATPase at the potassium active site, a mechanism shared with cardiac glycosides. wikipedia.org This molecular mimicry allows this compound to occupy the site intended for potassium, thereby halting the enzyme's function.

The inhibition of the Na+/K+-ATPase pump by this compound leads to a significant disruption of the electrochemical gradients for sodium and potassium ions across the cell membrane. wikipedia.orgbiorxiv.org The maintenance of these gradients is fundamental for numerous cellular processes, including nutrient uptake, pH regulation, and cell volume control. alliedacademies.orgtaylorfrancis.com Failure to maintain these gradients due to pump inhibition results in a loss of cellular homeostasis. wikipedia.org This disruption is a direct consequence of the enzyme's inability to actively transport Na+ out of the cell and K+ into the cell. alliedacademies.org The resulting ionic imbalance can lead to cellular depolarization and impair various cellular functions. cvpharmacology.com

In the nervous system, the electrochemical gradients established by the Na+/K+-ATPase are paramount for the transmission of signals across neural synapses. wikipedia.orgwikiwand.com The process of neurotransmission relies on the rapid changes in membrane potential caused by ion fluxes, which are, in turn, dependent on the underlying concentration gradients maintained by the pump. nih.gov By inhibiting the Na+/K+-ATPase, this compound weakens nerve signaling responses. wikipedia.org The disruption of the ion gradients impairs the ability of neurons to generate and propagate action potentials, leading to a breakdown in communication between nerve cells. wikipedia.orgsavemyexams.com

The mechanism of this compound's inhibition of Na+/K+-ATPase shares striking similarities with that of cardiac glycosides, such as digoxin (B3395198) and ouabain. wikipedia.orgphysiology.org Both classes of compounds bind to the Na+/K+-ATPase and stabilize it in the E2-P conformation. wikipedia.orgcvpharmacology.com This action leads to an increase in intracellular sodium, which in cardiac muscle, subsequently increases intracellular calcium concentration via the Na+/Ca2+ exchanger, resulting in a positive inotropic effect. cvpharmacology.com While the primary context of this compound is its toxicity, the fundamental mechanism of enzyme inhibition is analogous to the therapeutic action of cardiac glycosides. wikipedia.orgnih.gov

Consequences for Signal Transmission Across Neural Synapses

Modulation of Other Enzymatic Activities

While the inhibition of Na+/K+-ATPase is the most well-documented action of this compound, research suggests it may also influence other enzymes. For instance, studies on toad bladder preparations have shown that while this compound inhibits Na-K ATPase activity, it has no effect on magnesium-dependent ATPase (Mg-ATPase) activity. physiology.org The broader enzymatic impact of this compound remains an area for further investigation, as many compounds can modulate the activity of various enzymes through different mechanisms, such as allosteric regulation or covalent modification. wikilectures.eunih.gov

Effects on Sodium-Potassium Independent, Magnesium-Dependent ATPase (Mg-ATPase)

This compound has been a subject of investigation to understand its relationship with various enzymatic systems. In vitro studies examining the effects of several agents on sodium transport and ATPase activity have provided specific insights into the action of this compound. Research indicates that while this compound is a known inhibitor of sodium-potassium activated, magnesium-dependent ATPase (Na-K ATPase), it has been observed to have no effect on sodium-potassium independent, magnesium-dependent ATPase (Mg-ATPase) activity. nih.govreading.ac.uk This specificity of action suggests that the inhibitory effects of this compound on sodium transport are mediated through the Na-K ATPase system, not the Mg-ATPase system. nih.govru.nl

| Agent | Effect on Na-K ATPase Activity | Effect on Mg-ATPase Activity |

| This compound | Inhibited | No Effect |

| Ouabain | Inhibited | No Effect |

| Vasopressin | No Effect | No Effect |

| Adenosine 3',5'-monophosphate (cyclic-AMP) | No Effect | No Effect |

| Aldosterone | No Effect | No Effect |

| This table summarizes the differential effects of this compound and other agents on two types of ATPase enzymes, based on in-vitro studies. nih.gov |

Studies on Exocrine Pancreatic Secretion Enzymes

The exocrine pancreas is vital for digestion, secreting a variety of enzymes essential for breaking down nutrients. mdpi.compancan.org These enzymes are broadly categorized into proteases, lipases, and amylases, which digest proteins, fats, and carbohydrates, respectively. pancan.orgclevelandclinic.org The secretion of these enzymes is a complex process regulated by hormonal and neural signals, such as cholecystokinin (B1591339) (CCK) and secretin. nih.govfrontiersin.org

Major Exocrine Pancreatic Enzymes

| Enzyme Category | Specific Enzymes | Function |

|---|---|---|

| Proteases | Trypsin, Chymotrypsin, Elastase | Break down proteins |

| Lipases | Pancreatic Lipase | Breaks down fats (triglycerides) |

| Amylases | Pancreatic Amylase | Breaks down carbohydrates (starches) |

This table outlines the primary categories of enzymes secreted by the exocrine pancreas and their digestive functions. pancan.orgclevelandclinic.org

Investigations into Local Anesthetic Actions at a Mechanistic Level

Local anesthetics function by reversibly blocking nerve impulse conduction. medscape.com The primary mechanism of action is the inhibition of voltage-gated sodium channels within nerve membranes. nysora.comvin.comnih.gov This blockade prevents the influx of sodium ions necessary for membrane depolarization and the propagation of an action potential. medscape.com When the nerve cannot depolarize, the sensation of pain is lost in the area supplied by that nerve. medscape.com

The effectiveness of a local anesthetic is influenced by several factors, including its lipid solubility, protein binding affinity, and pKa. medscape.comjaypeedigital.com Higher lipid solubility facilitates faster penetration of the nerve membrane to reach the sodium channels. medscape.com The duration of the anesthetic effect is related to how firmly the molecule binds to the protein component of the sodium channel. medscape.comnih.gov Local anesthetics exist in both ionized (cationic) and un-ionized (base) forms, with the un-ionized base being crucial for penetrating the nerve membrane. nih.gov Once inside the neuron, the ionized form is responsible for blocking the sodium channel. nih.gov

While the general mechanism of local anesthesia is well-understood, detailed investigations specifically elucidating the mechanistic action of this compound as a local anesthetic, including its specific interactions with sodium channel subunits, are not extensively detailed in the available research. Although some sources mention this compound in the context of agents that can affect sodium channels, specific studies on its local anesthetic properties at a molecular level are limited. researchgate.net

General Mechanisms of Cell Disruption in Microorganisms

The antimicrobial activity of various compounds often involves the disruption of the microbial cell structure, leading to cell death. mdpi.com The primary target for many antimicrobial agents is the cell membrane. mdpi.com The mechanisms can be broadly classified as chemical and mechanical, though in the context of a chemical compound like this compound, the focus is on chemical interactions.

General mechanisms of microbial cell disruption by chemical agents include:

Membrane Permeabilization : Many antimicrobial compounds, particularly those with hydrophobic and cationic properties, can interact with the lipids and proteins in the bacterial cell membrane. mdpi.comnih.gov This interaction can disrupt the membrane's integrity, leading to increased permeability. frontiersin.orgfrontiersin.org The consequence is the leakage of essential intracellular components like ions, ATP, and genetic material, ultimately causing cell death. mdpi.com

Enzyme Inhibition : Some agents can interfere with crucial enzymes located in the cell membrane or cytoplasm that are involved in energy production or cell wall synthesis. mdpi.com

Protein Denaturation : At higher concentrations, certain compounds can cause the denaturation of cellular proteins, leading to a loss of function and cell death. mdpi.com

The susceptibility of microorganisms can differ based on their cell wall structure. Gram-positive bacteria, with a thick peptidoglycan layer, and Gram-negative bacteria, with a more complex outer membrane, often show different sensitivities to antimicrobial agents. mdpi.comfrontiersin.org

Specific research detailing the precise mechanism by which this compound disrupts microbial cells is not found in the reviewed literature. While its effects on ion transport in animal cells are documented, its mode of action as an antimicrobial agent, including its specific interactions with bacterial cell membranes or intracellular targets, remains to be fully elucidated.

Structure Activity Relationship Sar Studies

Identification of Essential Structural Features for Bioactivity

Research has pinpointed several structural motifs as being critical for the pharmacological effects of cassaine-type diterpenes like erythrophleine. researchgate.net These features work in concert to produce the observed biological activities.

Significance of Lipophilic Perhydrophenanthrene Core

The foundational structure of this compound is the perhydrophenanthrene ring system, which serves as the main skeleton of the molecule. researchgate.net This bulky, lipophilic (fat-loving) core is considered a primary feature responsible for its pharmacological effects. researchgate.net The hydrophobicity of this core is believed to facilitate interaction with and penetration into lipid-rich environments such as cell membranes, which is a crucial step for reaching intracellular targets. mdpi.com The rigid, multi-ring structure provides a specific three-dimensional scaffold upon which the other functional groups are precisely oriented to interact with biological macromolecules.

Role of Alpha, Beta-Unsaturated Ester Group

A second key feature for the bioactivity of this compound is the α,β-unsaturated ester group attached to the diterpenoid core. researchgate.net This functional group is an electrophilic system, meaning it is electron-deficient and can react with nucleophiles (electron-rich species). openstax.org The electronic properties of the α,β-unsaturated carbonyl system are crucial, as the electronegative oxygen atom withdraws electron density from the β-carbon, making it susceptible to nucleophilic attack, a process known as conjugate addition. openstax.org This reactivity allows the molecule to potentially form covalent bonds with biological targets, such as amino acid residues in enzymes, which can lead to potent and long-lasting effects. nih.gov The presence and configuration of this group are critical for the molecule's ability to inhibit targets like Na+/K+-ATPase. researchgate.net

Importance of Basic Amino Residue and its Potential Dispensability

The third traditionally recognized feature for the bioactivity of cassaine-type diterpenes is a basic amino residue, typically part of an aminoethanol side chain linked to the core via the ester group. researchgate.net This basic group is often protonated at physiological pH, acquiring a positive charge that can facilitate electrostatic interactions with negatively charged residues on target proteins. However, recent findings have challenged the absolute necessity of this group. researchgate.net Notably, certain natural analogs that lack the basic amino residue have been discovered, yet they still exhibit significant biological activity. researchgate.net This suggests that while the amino group can contribute to activity, it may not be indispensable, and other interactions can compensate for its absence.

Impact of Specific Functional Groups and Modifications

Beyond the core pharmacophore, specific functional groups and their modifications can significantly modulate the activity of this compound analogs.

Influence of Hydroxyl Group Presence (e.g., 3-OH) on Activity

The presence and position of hydroxyl (-OH) groups on the perhydrophenanthrene core can influence the molecule's activity. Hydroxyl groups are important for forming hydrogen bonds with biological macromolecules and can affect the molecule's solubility and how it is positioned within a receptor's binding site. mdpi.comnih.gov In studies of cassaine-type diterpenoids, the 3-hydroxyl group, in particular, has been a subject of investigation. Some research indicates that the 3-hydroxyl group has little to no effect on the inotropic (heart-contracting) action of these compounds. researchgate.net However, in other molecular contexts, the addition of a hydroxyl group can increase antiproliferative activity and binding affinity to protein targets. kagawa-u.ac.jp The impact of a hydroxyl group is highly dependent on its position and the specific biological target being studied. nih.gov

Enhancement of Activity through Esterification

Esterification, the process of forming an ester, is a key synthetic strategy for modifying the side chain of Erythrophleum alkaloids. researchgate.net The ester linkage connects the diterpenoid acid to an amino alcohol. Modifying either the acid or the alcohol component can lead to derivatives with altered activities. Studies involving the synthesis of various analogs have shown that the nature of the ester group is critical. For instance, creating different esters from the parent cassaine-type diterpenoid acid allows for a systematic exploration of how changes in the side chain's length, bulk, and basicity affect bioactivity. Research has demonstrated that such modifications can lead to derivatives with enhanced or varied pharmacological profiles, highlighting the importance of the ester group as a tunable element in the molecule's structure. researchgate.net

Table of Analogs and Bioactivity

To illustrate the structure-activity relationships, the following table presents data on the inhibitory activity of various cassaine-type diterpenoids on Na+/K+-ATPase.

| Compound Name | R1 | R2 | R3 | Na+/K+-ATPase Inhibition (IC50, µM) |

| Cassaine (B1668602) | H | H | H | 0.8 |

| Cassaidine | H | OH | H | 1.2 |

| This compound | OH | H | H | 0.5 |

| Erythrophlamide | OH | H | CHO | 1.5 |

Data is illustrative and compiled from typical findings in SAR studies of Erythrophleum alkaloids. IC50 values represent the concentration required to inhibit 50% of the enzyme's activity.

Comparative SAR Analysis with Related Erythrophleum Alkaloids

The biological activity of this compound and its congeners, a group of cassaine-type diterpenoid alkaloids, is intrinsically linked to their molecular structure. researchgate.net These alkaloids, derived from plants of the Erythrophleum genus, share a common perhydrophenanthrene core, but variations in substitution and the nature of the amino alcohol side chain lead to significant differences in their pharmacological effects, primarily their inhibitory action on the sodium-potassium pump (Na+/K+-ATPase). researchgate.netresearchgate.net

Key structural features responsible for the cardiotonic activity of these alkaloids include the lipophilic diterpenoid skeleton, an α,β-unsaturated ester group, and a basic amino residue. researchgate.net The main alkaloids are esters of a tricyclic diterpene acid and can be broadly categorized into dimethylaminoethyl esters and the corresponding nor-alkaloids (monomethylaminoethyl esters). prota4u.org

A comparative analysis highlights the following key SAR points:

Cassaine vs. Cassaidine: Cassaine possesses a ketone group at C-18, which can be reduced to the corresponding alcohol, cassaidine. researchgate.net This modification from a keto to a hydroxyl group influences the molecule's polarity and its interaction with the receptor site.

Erythrophlamine: This alkaloid is characterized by a distinct substitution pattern on the diterpenoid core, specifically involving the group at C-4, which differentiates it from other members of the family. researchgate.net

Erythrophleguine and Norcassamidine: These compounds also feature variations in the diterpenoid structure and the amino side chain. Norcassamidine, for instance, exhibits local anesthetic and convulsant properties, indicating that subtle structural changes can lead to a different pharmacological profile. prota4u.org

The table below summarizes the structural variations among these related alkaloids.

| Alkaloid | Key Structural Feature(s) | Reported Biological Activity |

| This compound | Mixture of cassaine-type alkaloids; features a diterpenoid core with an amino alcohol ester side chain. prota4u.org | Inhibition of Na+/K+-ATPase, cardiotonic effects. researchgate.netresearchgate.net |

| Cassaine | Diterpenoid ester amine with a keto group at C-18. researchgate.net | Inotropic action on the heart, Na+/K+-ATPase inhibition. researchgate.net |

| Cassaidine | Reduction product of cassaine, with a hydroxyl group at C-18. researchgate.net | Similar cardiotonic activity to cassaine. |

| Erythrophlamine | Unique substitution pattern on the diterpenoid core, particularly at the C-4 position. researchgate.net | Cardiotonic effects. |

| Erythrophleguine | Variation in the diterpenoid structure. | Cardiotonic alkaloid. |

| Norcassamidine | A "nor-" alkaloid, likely differing in the N-methylation of the side chain. | Local anesthetic and convulsant action. prota4u.org |

This table is generated based on available research data and illustrates the key structural differences and their known biological implications.

Computational Approaches in SAR Analysis

To further probe the intricate relationship between the structure of this compound and its biological function, computational methods have become indispensable tools. uni-bonn.de These approaches allow for the quantitative and dynamic exploration of the molecular features governing its activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. csit.am For Erythrophleum alkaloids, a QSAR study would aim to predict their inhibitory potency against Na+/K+-ATPase based on calculated molecular descriptors.

The development of a QSAR model for this compound and its analogues would typically involve the following steps:

Data Set Collection: A dataset of Erythrophleum alkaloids with experimentally determined biological activities (e.g., IC₅₀ values for Na+/K+-ATPase inhibition) is compiled. mdpi.com

Molecular Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., molecular shape, surface area).

Model Development: Using statistical methods like machine learning algorithms (e.g., Partial Least Squares, Random Forests), a mathematical model is built that links the descriptors to the observed activity. mdpi.comnih.gov

Validation: The model's predictive power is rigorously tested using internal (cross-validation) and external validation sets of compounds not used in the model's creation. csit.am

A successful QSAR model could identify the key physicochemical properties (e.g., hydrophobicity, specific electronic features, steric parameters) that are critical for the potent activity of this compound, thereby guiding the design of new, potentially more effective analogues.

| QSAR Modeling Step | Description | Key Components for this compound Study |

| 1. Data Preparation | Curation of a dataset of molecules with known activities. | A series of Erythrophleum alkaloids and synthetic analogues with measured Na+/K+-ATPase inhibition data. |

| 2. Descriptor Generation | Calculation of numerical values representing molecular properties. | Lipophilicity (logP), electronic properties (partial charges), steric parameters (molar refractivity), and shape descriptors. |

| 3. Model Building | Application of statistical algorithms to correlate descriptors with activity. | Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM). mdpi.com |

| 4. Model Validation | Assessment of the model's robustness and predictive ability. | Internal cross-validation (e.g., leave-one-out) and prediction for an external test set of molecules. csit.am |

This table outlines the conceptual workflow for a QSAR study on this compound.

Molecular Dynamics Simulations to Elucidate Binding Interactions

Molecular dynamics (MD) simulations offer a powerful "computational microscope" to visualize the dynamic behavior of a ligand binding to its receptor over time. stanford.edumetrotechinstitute.org For this compound, MD simulations can provide atomic-level insights into its interaction with the Na+/K+-ATPase enzyme. metrotechinstitute.orgnih.gov

An MD simulation would model the this compound molecule and the enzyme in a simulated physiological environment. By solving Newton's equations of motion for every atom in the system, the simulation tracks the conformational changes that occur as the drug binds to its target. stanford.edu

Key insights that can be gained from MD simulations include:

Binding Site Identification: Confirming the precise location and orientation of this compound within the Na+/K+-ATPase binding pocket. stanford.edu

Conformational Changes: Observing how the enzyme's structure changes upon ligand binding, a process that is often crucial for its inhibition. metrotechinstitute.orgnih.gov

Key Amino Acid Interactions: Identifying the specific amino acid residues in the receptor that form critical hydrogen bonds, salt bridges, or hydrophobic interactions with this compound. nih.gov

Binding Free Energy Calculation: Estimating the strength of the interaction between this compound and its target, which can be correlated with its inhibitory potency. metrotechinstitute.orgnih.gov

Steered Molecular Dynamics (SMD) is a specific technique that can be used to simulate the unbinding process of a ligand from its receptor, providing information about the dissociation pathway and the forces involved. h-its.org Such simulations can elucidate the dynamic nature of the this compound-enzyme complex, revealing how subtle structural differences among related alkaloids can lead to varied binding affinities and residence times at the receptor site. h-its.org

Preclinical and in Vitro Mechanistic Investigations

Studies in Isolated Organ and Tissue Preparations

Isolated papillary muscle preparations from animals such as rabbits and guinea pigs are standard models for investigating the direct effects of substances on myocardial contractility (the force of heart muscle contraction). nih.govresearchgate.net These preparations allow researchers to study inotropic effects—changes in contraction force—independent of systemic physiological factors. wikipedia.org

Erythrophleine is known to act in a manner similar to cardiac glycosides, a class of compounds that typically exert a positive inotropic effect, meaning they increase the force of cardiac contraction. wikipedia.orgwikipedia.orgnih.gov The underlying mechanism for this action is the inhibition of the sodium-potassium ATPase (Na+/K+-ATPase) enzyme in cardiac muscle cells. wikipedia.orgnih.govclevelandclinic.org By inhibiting this pump, intracellular sodium concentration increases, which in turn leads to a higher intracellular calcium concentration. clevelandclinic.org The elevated calcium enhances the interaction between contractile proteins (actin and myosin), resulting in a more forceful contraction of the heart muscle. youtube.com Therefore, while direct studies on this compound on isolated papillary muscle are not detailed in the reviewed literature, its established mechanism as a Na+/K+-ATPase inhibitor suggests it would produce a positive inotropic effect in such models. wikipedia.orgescholarship.org

The urinary bladder of the toad is a well-established model for studying active sodium transport across epithelial tissues. physiology.orgphysiology.org Research has demonstrated a clear link between the activity of the Na-K ATPase enzyme system and the movement of sodium ions across the bladder wall. physiology.org

The choroid plexus is a specialized tissue in the ventricles of the brain responsible for producing the majority of cerebrospinal fluid (CSF). physiology.orgd-nb.info The formation of CSF is critically dependent on the active transport of sodium ions, a process driven by the Na-K ATPase system located in the choroid plexus epithelium. physiology.orgnih.govbiorxiv.org

In studies using feline models, researchers investigated the role of this enzyme system in CSF formation. physiology.org By performing ventriculocisternal perfusions with various compounds, they found that Na-K ATPase inhibitors could quantitatively reduce CSF flow. physiology.org this compound was among the compounds studied, and it was shown to inhibit the rate of CSF formation. physiology.org This effect is attributed to its inhibition of the choroid plexus Na-K ATPase system, underscoring the enzyme's primary function in the secretion of sodium ions into the ventricles and, consequently, the production of CSF. physiology.org

Inhibition of Sodium Transport in Toad Bladder Models

Mechanistic Research in Cellular Models

This compound's primary mechanism of action at the cellular level is the disruption of the nervous system by inhibiting Na-K ATPase. wikipedia.org This enzyme is fundamental for nerve cell function, as it creates and maintains the electrochemical gradients for sodium and potassium ions across the neural membrane. wikipedia.org These gradients are essential for generating the resting membrane potential and for the propagation of action potentials, which are the basis of signal transmission along nerves and across synapses. wikipedia.org

By inhibiting the Na-K ATPase pump, this compound prevents the effective transport of potassium ions into the nerve cell and sodium ions out of it. wikipedia.org This disruption leads to a breakdown of the ion gradients, which can result in weakened nerve signaling responses and a compromised ability of the cell to maintain homeostasis. wikipedia.org The mechanism is thought to be similar to that of cardiac glycosides, which stabilize the enzyme in a state that prevents the extrusion of sodium ions. wikipedia.org

Extracts from the plant Erythrophleum suaveolens, which contain diterpenoid alkaloids like this compound, have demonstrated significant antibacterial properties. scialert.netajol.infoscialert.net The proposed mechanism for this antibacterial action involves the physical disruption of the bacterial cell wall and/or membrane. scialert.net

Studies using aqueous extracts of E. suaveolens have shown that exposure leads to a considerable leakage of intracellular proteins from both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas putida) bacteria. scialert.net This loss of essential cellular components indicates a loss of membrane integrity. The amount of protein that leaked from the bacterial cells was observed to increase with higher concentrations of the plant extract, suggesting a dose-dependent effect on cell membrane damage. scialert.net This disruption of the cell's physical barrier is a key factor leading to bacterial cell death. scialert.net

The table below summarizes the findings on protein leakage from Staphylococcus aureus after a 120-minute exposure to an aqueous fraction of E. suaveolens extract, as described in the literature. scialert.net

| Bacterial Species | Observation | Mechanism | Reference |

|---|---|---|---|

| Staphylococcus aureus | Protein leakage between approximately 6.0 and 22 µg/mL after 120 minutes of exposure to increasing concentrations of the extract. | Cell Wall/Membrane Disruption | scialert.net |

| Pseudomonas putida | A similar trend of protein leakage was observed with increasing concentrations of the extract. | Cell Wall/Membrane Disruption | scialert.net |

Studies on Cytotoxicity in Cancer Cell Lines for Related Compounds

While research specifically isolating this compound's cytotoxic effects is limited, studies on extracts from the Erythrophleum genus, known to contain this compound and other related alkaloids, have demonstrated cytotoxic properties against various cancer cell lines. Diterpenoid amines, amides, and oleanane-type triterpene saponins (B1172615) are major compounds identified in the Erythrophleum genus and are recognized for their cytotoxicity to numerous tumor cell lines. nih.gov

An ethanolic leaf extract of Erythrophleum succirubrum, a plant within the same genus as the source of this compound, was shown to reduce the viability of the cholangiocarcinoma cell line KKU-M213 in a dose- and time-dependent manner. nih.gov The extract exhibited significant cytotoxicity, with IC50 values of 65.22 ± 1.18 µg/mL at 24 hours and 1.19 ± 1.38 µg/mL at 96 hours of exposure. nih.gov Gas chromatography-mass spectrometry (GC/MS) analysis of this extract identified 22 components, with the main constituents being Cyclohexanone, 2-[2-nitro-1-(2-naphthyl)ethyl]- (14.79%), allomycin (14.65%), mome (B1167445) inositol (B14025) (14.30%), campesterol (B1663852) (11.80%), and ethyl linolenate (10.83%). nih.gov The presence of these and other bioactive compounds, including lipids, carbohydrates, benzenoids, phenylpropanoids, polyketides, and organoheterocyclic compounds, are thought to contribute to the observed cytotoxic properties. nih.gov

Similarly, research on other plant-derived compounds has highlighted the potential for cytotoxicity. For instance, extracts from Erythroxylum daphnites containing triterpenes have shown anti-proliferative and pro-apoptotic effects on the SCC-9 oral squamous cell carcinoma cell line. nih.gov Furthermore, studies on phytosterols (B1254722) isolated from Rhizophora apiculata have demonstrated cytotoxic activity against HeLa, MCF-7, and A549 cancer cell lines, with stigmasterol (B192456) showing notable potential. japsonline.com These findings on related and analogous compounds underscore the potential for natural products from the Erythrophleum genus and others to possess anticancer properties, warranting further investigation into the specific contributions of individual alkaloids like this compound.

Table 1: Cytotoxicity of Erythrophleum succirubrum Ethanolic Leaf Extract on KKU-M213 Cholangiocarcinoma Cell Line

| Exposure Time (hours) | IC50 Value (µg/mL) |

| 24 | 65.22 ± 1.18 |

| 96 | 1.19 ± 1.38 |

Table 2: Major Chemical Constituents Identified in Erythrophleum succirubrum Ethanolic Leaf Extract

| Compound | Percentage (%) |

| Cyclohexanone, 2-[2-nitro-1-(2-naphthyl)ethyl]- | 14.79 |

| Allomycin | 14.65 |

| Mome inositol | 14.30 |

| Campesterol | 11.80 |

| Ethyl linolenate | 10.83 |

Research on Erythroid Cell Maturation and Differentiation

Currently, there is no direct scientific evidence linking this compound's specific action to the processes of erythroid cell maturation and differentiation. Erythropoiesis, the production of red blood cells, is a highly regulated process involving the proliferation and differentiation of erythroid progenitor cells into mature erythrocytes. keepmaturationtrack.benih.gov This intricate process is governed by a complex network of transcription factors, such as GATA-1, and cytokines. keepmaturationtrack.bemednexus.org Key stages include the transition from burst-forming unit-erythroid (BFU-E) to colony-forming unit-erythroid (CFU-E), followed by morphologically distinct stages of erythroblasts (proerythroblast, basophilic, polychromatophilic, and orthochromatophilic), and finally the enucleation to form reticulocytes which then mature into erythrocytes. nih.govwikipedia.org The hormone erythropoietin (EPO) plays a crucial role in promoting the survival and proliferation of erythroid precursor cells. wikipedia.org While various compounds and signaling pathways are known to influence these stages, no studies to date have specifically implicated this compound in modulating erythroid maturation or differentiation.

Mechanistic In Vivo Studies in Research Animal Models (Non-Human Trials)

Investigations on Neurological Effects (e.g., Anesthetic Actions)

This compound has been historically recognized as an ordeal poison. archive.org While detailed mechanistic studies on its anesthetic properties are not extensively documented in recent literature, the general class of anesthetic agents provides a framework for understanding potential neurological effects. Inhaled anesthetics, for example, act by depressing excitatory neurotransmission involving acetylcholine, glutamate, and serotonin (B10506) receptors, while enhancing inhibitory signals through GABA and potassium channels. nih.gov They can affect cerebral blood flow and metabolic rate. nih.govukzn.ac.za For instance, nitrous oxide can increase cerebral blood flow, whereas volatile anesthetics can decrease the cerebral metabolic rate. nih.gov Local anesthetics have been shown to have neurotoxic potential at high concentrations in animal models, with some agents causing an increase in intracellular calcium and cell death in neuronal cell lines. jvsmedicscorner.com Although this compound is not a conventional anesthetic, its known toxicity suggests it could have profound effects on the central nervous system, but specific in vivo research on its anesthetic mechanisms is lacking.

Studies on Cardiovascular System Modulation

In vivo studies in animal models have demonstrated that this compound has significant effects on the cardiovascular system. nih.gov The compound is known to modulate cardiovascular function, though the precise mechanisms are complex and involve interactions with multiple physiological pathways. The cardiovascular system's regulation involves a complex interplay of humoral and neuronal factors. nih.gov For context, various substances can modulate cardiovascular parameters. For example, the α1-agonist phenylephrine (B352888) has been shown to increase blood pressure, stroke volume, and total peripheral resistance in mice. nih.gov In contrast, many anesthetic gases cause a depression of cardiac contractility. nih.gov While specific in vivo studies detailing the dose-response and mechanistic pathways of this compound's cardiovascular effects are not abundant in recent literature, its historical use and toxicological profile point towards a potent modulation of cardiac and vascular function. The broader context of cardiovascular research highlights that substances can affect the heart and vasculature through various mechanisms, including altering nitric oxide signaling, influencing ion channels, and interacting with autonomic nervous system receptors. mdpi.comfrontiersin.org

Phytotoxicological Studies in Aquatic Organisms (e.g., Fish Models)

The phytotoxicity of plants from the Erythrophleum genus has been investigated in aquatic organisms. Aqueous extracts of Erythrophleum suaveolens, which contains this compound, have been studied for their effects on the fish species Clarias gariepinus. cabidigitallibrary.orgresearchgate.net These studies reveal that extracts from both the stem bark and leaves have toxic effects. researchgate.net

In one study, Clarias gariepinus exposed to aqueous extracts of E. suaveolens exhibited behavioral changes including erratic swimming, air gulping, and discoloration. cabidigitallibrary.orgresearchgate.net The severity of these effects increased with the concentration of the extracts. cabidigitallibrary.org The 96-hour acute toxicity (LC50) was determined, and subsequent exposure to sub-lethal concentrations for 28 days was investigated. researchgate.net Interestingly, despite the toxicity, fish exposed to sub-lethal concentrations of both leaf and stem bark extracts showed a higher weight gain compared to the control group, suggesting the presence of growth-promoting components alongside the toxic ones. cabidigitallibrary.org The leaf extract was found to be more phytotoxic than the stem bark extract. researchgate.net These studies indicate that this compound-containing plant extracts can have significant, complex effects on aquatic life, highlighting the need to understand the environmental impact of such compounds. cabidigitallibrary.orgnih.gov

Table 3: Behavioral Observations in Clarias gariepinus Exposed to Erythrophleum suaveolens Extracts

| Observation | Description |

| Swimming Pattern | Erratic swimming was observed. cabidigitallibrary.org |

| Respiration | Increased air gulping. researchgate.net |

| Coloration | Discoloration of the fish was noted. cabidigitallibrary.org |

| Activity | Fish rested for longer periods at the bottom of the containers as concentrations increased. cabidigitallibrary.org |

Advanced Analytical Methodologies for Erythrophleine Research

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of erythrophleine and other related alkaloids from various sources, including plant materials and pharmaceutical preparations. sci-hub.senih.gov The method's high resolution and sensitivity make it ideal for separating complex mixtures and accurately determining the concentration of specific compounds. universiteitleiden.nl

Research on related alkaloids has established robust HPLC methods that can be adapted for this compound analysis. For instance, the quantitative determination of other alkaloids often employs a reversed-phase C18 column. researchgate.netnih.gov The mobile phase is typically a gradient mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Visible detector, with specific wavelengths chosen based on the analyte's maximum absorbance. universiteitleiden.nlresearchgate.net For example, a detection wavelength of 254 nm has been used for the analysis of some alkaloids. researchgate.net

The development of a quantitative HPLC method for this compound would involve a rigorous validation process as per guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.net This validation ensures the method is accurate, precise, linear, and robust for its intended purpose.

Table 1: Illustrative HPLC Parameters for Alkaloid Analysis

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Gradient of aqueous buffer (e.g., 10 mM ammonium acetate, pH 3.5) and acetonitrile | nih.gov |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | DAD at 254 nm | researchgate.net |

| Injection Volume | 20 µL | veedalifesciences.com |

| Linearity Range | 1-500 ng/mL | nih.gov |

Gas Chromatography (GC) for Volatile Metabolites (if applicable)

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile organic compounds. mdpi.com While this compound itself is a non-volatile alkaloid, GC-MS could be applicable in the broader context of Erythrophleum species research for profiling volatile metabolites that may be present in plant extracts. researchgate.netnih.gov These volatile compounds can sometimes serve as chemotaxonomic markers. nih.gov

Studies on various Erythrophleum species have utilized GC-MS to identify a range of volatile constituents in their extracts. For example, a study on Erythrophleum succirubrum leaf extract identified 22 different components, including lipids, benzenoids, and carbohydrates. nih.govresearchgate.net Another study on the essential oil of Erythrophleum suaveolens leaves also used GC-MS to determine its chemical composition. researchgate.net

The application of GC to this compound research would likely focus on the analysis of potential volatile precursors or degradation products, rather than the intact alkaloid. The typical GC-MS analysis involves separating the volatile components on a capillary column (e.g., HP-5MS) followed by detection and identification based on their mass spectra. nih.gov

Table 2: Example GC-MS Parameters for Plant Extract Analysis

| Parameter | Example Condition | Reference |

|---|---|---|

| Column | Agilent HP-5MS UI capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) | nih.gov |

| Carrier Gas | Helium at a flow rate of 1 mL/min | nih.gov |

| Injector Temperature | 280 °C | ub.edu |

| Oven Program | Initial temperature of 80°C, ramped to 280°C | nih.gov |

| Detector | Mass Spectrometer | nih.gov |

Thin-Layer Chromatography (TLC) for Screening and Purity Assessment

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for the initial screening of plant extracts for the presence of alkaloids like this compound and for assessing the purity of isolated compounds. researchgate.netmdpi.comoup.com It provides a quick qualitative snapshot of the components in a mixture. researchgate.net

In the analysis of Erythrophleum extracts, TLC is often the first step to get an idea of the complexity of the sample and to guide further separation using column chromatography. researchgate.net The separation is based on the differential partitioning of the compounds between a stationary phase (e.g., silica (B1680970) gel 60 F254) and a mobile phase (a solvent system). researchgate.net The choice of the mobile phase is critical for achieving good separation. A common solvent system for alkaloids might include a mixture of chloroform, ethyl acetate, and methanol. researchgate.net After development, the separated spots on the TLC plate can be visualized under UV light or by spraying with a suitable chromogenic reagent, such as Dragendorff's reagent for alkaloids. researchgate.net The retention factor (Rf) value of a spot can be used for preliminary identification by comparing it to that of a reference standard. oup.com

Table 3: Typical TLC System for Alkaloid Screening

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica gel 60 F254 pre-coated plates | researchgate.net |

| Mobile Phase | Chloroform:Ethyl Acetate:Methanol (e.g., 65:20:15 v/v/v) | researchgate.net |

| Visualization | UV light (254 nm and 366 nm), Ceric sulfate (B86663) spray | acs.org |

Nuclear Magnetic Resonance (NMR) for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of complex organic molecules like this compound. tjnpr.orgox.ac.uk It provides detailed information about the carbon-hydrogen framework of a molecule. uobasrah.edu.iq Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR techniques (such as COSY, HSQC, and HMBC) are employed to assign all the proton and carbon signals in the molecule, which is a prerequisite for confirming its structure. researchgate.netmdpi.com

Beyond primary structure determination, NMR is also instrumental in studying the three-dimensional structure, or conformation, of molecules in solution. ub.edunih.gov The coupling constants between protons (³JHH values) and Nuclear Overhauser Effect (NOE) data can provide insights into the spatial arrangement of atoms. acs.org For flexible molecules, variable temperature NMR studies can reveal information about conformational equilibria. nih.gov Such conformational studies are vital for understanding the structure-activity relationships of bioactive compounds like this compound, as the biological activity is often dependent on a specific three-dimensional shape.

The complete assignment of ¹H and ¹³C NMR signals for this compound and its analogues is crucial for their unambiguous identification and for studying their interactions with biological targets. mdpi.com

Table 4: Key NMR Experiments for Structural and Conformational Analysis

| NMR Experiment | Information Obtained | Reference |

|---|---|---|

| ¹H NMR | Number, chemical environment, and connectivity of protons | ox.ac.uk |

| ¹³C NMR | Number and chemical environment of carbon atoms | uobasrah.edu.iq |

| COSY | Correlation between coupled protons (H-H connectivity) | researchgate.net |

| HSQC | Correlation between protons and directly attached carbons (C-H one-bond connectivity) | tjnpr.org |

| HMBC | Correlation between protons and carbons over two or three bonds (long-range C-H connectivity) | researchgate.net |

| NOESY | Correlation between protons that are close in space, providing conformational information | mdpi.com |

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Metabolite Identification and Fragmentation Mechanisms

Mass Spectrometry (MS), especially when coupled with a separation technique like liquid chromatography (LC-MS), is an indispensable tool for the analysis of this compound and its metabolites. scirp.org High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. researchgate.net

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation and metabolite identification. researchgate.net In an MS/MS experiment, a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is often characteristic of the molecule's structure. researchgate.net Studies on cassaine-type diterpenoid amides, a class of compounds that includes this compound, have investigated their fragmentation behaviors using electrospray ionization (ESI-MSn). researchgate.net These studies help in establishing fragmentation rules that can be used to identify new, related compounds in plant extracts. researchgate.net The fragmentation of these alkaloids often involves the loss of the side chain and characteristic cleavages within the diterpenoid core. ucc.edu.gh

LC-MS/MS is the method of choice for identifying and quantifying metabolites of this compound in biological matrices, due to its high sensitivity and selectivity. nih.gov

Table 5: Common Fragmentation Pathways for Cassaine-Type Alkaloids in MS/MS

| Precursor Ion [M+H]⁺ | Key Fragment Ions | Interpretation | Reference |

|---|---|---|---|

| Varies | Loss of the amino-ester side chain | Cleavage of the ester linkage | ucc.edu.gh |

| Varies | Ions resulting from cleavages in the tricyclic core | Characteristic fragmentation of the diterpenoid skeleton | researchgate.net |

Development and Validation of Assays for Research Quantitation in Biological Matrices

For pharmacokinetic and metabolic studies of this compound, it is essential to develop and validate robust bioanalytical methods for its quantification in biological matrices such as plasma, serum, or urine. up.ac.zaeuropa.eu Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity, specificity, and speed. nih.govveedalifesciences.com

The development of such a method involves optimizing sample preparation, chromatographic separation, and mass spectrometric detection. nih.gov Sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE). chromatographyonline.com An internal standard, often a stable isotope-labeled version of the analyte, is typically added at the beginning of the sample preparation process to correct for variability. nih.gov

The method must be rigorously validated according to regulatory guidelines (e.g., from the FDA or EMA) to ensure its reliability. nih.goveuropa.eu The validation process assesses several key parameters:

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity and Range: The concentration range over which the assay is accurate and precise. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Recovery: The efficiency of the extraction procedure. nih.gov

Matrix Effect: The influence of matrix components on the ionization of the analyte. mdpi.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions. nih.gov

A validated LC-MS/MS assay for this compound would enable researchers to accurately determine its concentration-time profile in preclinical and potentially clinical studies.

Table 6: Key Parameters for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria (Typical) | Reference |

|---|---|---|

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ) | nih.gov |

| Precision | Relative Standard Deviation (RSD) ≤15% (≤20% at LLOQ) | nih.gov |

| Linearity (r²) | ≥ 0.99 | researchgate.net |

| Recovery | Consistent, precise, and reproducible | nih.gov |

| Matrix Effect | Within acceptable limits, ensuring no significant ion suppression or enhancement | mdpi.com |

| Stability | Analyte concentration within ±15% of the initial concentration under tested conditions | nih.gov |

Future Research Directions and Mechanistic Therapeutic Potential

Exploration of Novel Molecular Targets Beyond Na+/K+-ATPase

While the primary mechanism of action for erythrophleine and related cardiac glycosides is the inhibition of the Na+/K+-ATPase pump, emerging research suggests a more complex pharmacological profile that may involve other molecular targets. nih.gov The Na+/K+-ATPase itself is now understood to be more than just an ion pump; it also functions as a receptor that can trigger various intracellular signaling pathways, affecting cell proliferation, differentiation, and adhesion. nih.gov Beyond this, the diverse biological activities reported for Erythrophleum extracts, such as anti-inflammatory and anticonvulsant effects, hint at the possibility of interactions with other cellular machinery. researchgate.netresearchgate.net Future research is geared towards identifying these potential novel targets. This exploration could unveil new therapeutic applications for this compound derivatives, completely independent of their cardiotonic effects, and explain the full spectrum of their biological activity.

Synthetic Approaches and Derivatization for Enhanced Bioactivity

The chemical structure of this compound serves as a valuable template for synthetic modification. jetir.org While total synthesis is complex, semi-synthetic derivatization of the natural product offers a pathway to enhance its bioactivity and selectivity. The goal of such synthetic programs is to create analogues that retain the desired therapeutic effects while minimizing toxicity. libretexts.org Nature itself provides a blueprint for this derivatization, with numerous this compound-like compounds having been isolated from various Erythrophleum species. researchgate.netmdpi.com These natural analogues, such as those listed in the table below, feature variations in the ester or amide side chain and modifications to the core cassane skeleton. Studying these naturally occurring derivatives provides crucial insights into structure-activity relationships, guiding the laboratory synthesis of new compounds with potentially superior pharmacological profiles.

| Compound Name | Source Species | Structural Note |

|---|---|---|

| Norerythrostachamine | Erythrophleum chlorostachys | Ester of 2-methylaminoethanol and a dihydroxycass-dioic acid methyl ester. researchgate.net |

| Norerythrostachamide | Erythrophleum chlorostachys | Amide rearrangement product of norerythrostachamine. researchgate.net |

| Erythroivorensin | Erythrophleum ivorense | A novel cassane diterpenoid with reported anti-inflammatory properties. researchgate.net |

| Unnamed (C22H35NO4) | Erythrophleum suaveolens | A newly identified cassane-type diterpenoid. mdpi.com |

Deeper Understanding of Ion Channel and Pump Modulation Dynamics

A more profound comprehension of how this compound modulates ion transport is critical for its therapeutic development. The interaction with Na+/K+-ATPase is not a simple on/off switch; it involves complex conformational changes and can be influenced by the specific isoforms of the enzyme present in different tissues. nih.govfrontiersin.org The binding of this compound can alter the pump's function in nuanced ways, leading to a cascade of downstream effects on intracellular ion concentrations. frontiersin.org

Crucially, the inhibition of the Na+/K+-ATPase indirectly affects the function of other ion channels and transporters. For instance, the resulting increase in intracellular sodium can alter the driving force for the sodium-calcium exchanger, leading to an influx of calcium. This increase in intracellular calcium is a key factor in the cardiotonic effects but also highlights the interconnectedness of ion regulation within the cell. nih.gov Furthermore, changes in membrane potential caused by pump inhibition can modulate the activity of voltage-gated channels, including potassium and calcium channels, which are fundamental to cellular excitability and signaling. nih.goveaspublisher.com Future studies using advanced biophysical techniques will be essential to map these intricate modulation dynamics at a molecular level. frontiersin.org

Application in Lead Compound Discovery Programs Based on Defined Mechanisms

A lead compound is a chemical structure that demonstrates pharmacological or biological activity and serves as the starting point for developing new drugs. libretexts.orgwikipedia.org Natural products are a historically rich source of such leads. jetir.orgnih.gov this compound is a quintessential example of a natural lead compound due to its potent and well-defined mechanism of action on the Na+/K+-ATPase. scispace.com

In drug discovery, having a lead with a known target is highly advantageous. It allows for mechanism-based screening of new synthetic derivatives and provides a clear biological endpoint to measure improvements in potency and selectivity. wikipedia.org Although this compound itself may have a suboptimal therapeutic window, its cassane diterpenoid skeleton is a validated scaffold for interacting with the Na+/K+-ATPase. jetir.org Researchers can leverage this scaffold, making targeted chemical modifications to optimize its pharmacokinetic and pharmacodynamic properties, with the aim of creating a safer and more effective therapeutic agent. libretexts.org The ultimate goal is to dissociate the desired therapeutic activity from the compound's inherent toxicity. jetir.org

Role of Chemotaxonomy in Identifying New this compound-like Compounds

Chemotaxonomy is the scientific discipline of classifying organisms based on their chemical constituents. jetir.orgdeogiricollege.org It operates on the principle that related species often produce similar types of secondary metabolites. deogiricollege.org This field is particularly valuable for discovering new natural products. The Erythrophleum genus is a prime example, as its species are characterized by the production of cassane-type diterpenoid alkaloids. researchgate.netmdpi.com

These compounds serve as distinct chemotaxonomic markers, allowing scientists to differentiate between plant species that may be morphologically similar. For instance, detailed phytochemical analysis using techniques like mass spectrometry can distinguish between Erythrophleum ivorense and Erythrophleum suaveolens based on their unique profiles of cassane alkaloids. mdpi.com This approach not only aids in botanical classification but also serves as an efficient strategy for discovering novel this compound-like compounds. By targeting specific Erythrophleum species based on their chemotaxonomic profile, researchers can streamline the search for new natural analogues with potentially unique and valuable biological activities. researchgate.netresearchgate.net

| Species | Key Chemical Characteristics | Significance |

|---|---|---|

| Erythrophleum ivorense | Contains a distinct set of cassane diterpenoids, including erythroivorensin. researchgate.netresearchgate.net | The specific alkaloid profile helps differentiate it from other species like E. suaveolens. mdpi.com |

| Erythrophleum suaveolens | Produces its own characteristic cassane alkaloids, including newly identified compounds. mdpi.com | Phytochemical profile is clearly distinct from E. ivorense, allowing for clear taxonomic separation. mdpi.com |

| Erythrophleum chlorostachys | Source of norerythrostachamine and norerythrostachamide. researchgate.net | Demonstrates the structural diversity of alkaloids within the genus. researchgate.net |

Q & A

Q. How can researchers accurately quantify erythrophleine in plant extracts, and what methodological challenges arise during validation?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is commonly used for quantification due to its sensitivity and specificity . Challenges include optimizing extraction protocols to avoid alkaloid degradation and validating methods against matrix effects (e.g., plant secondary metabolites). Calibration curves should use purified this compound standards, and recovery rates must be reported to confirm accuracy .

Q. What experimental models are appropriate for preliminary toxicity screening of this compound?

Methodological Answer: In vitro models such as cell viability assays (e.g., MTT assay on human hepatocytes or neuroblastoma cell lines) are cost-effective for initial toxicity profiling. Dose-response curves should be generated to establish IC₅₀ values. However, in vivo models (e.g., rodent studies) are critical for assessing systemic effects, though ethical approvals and compliance with NIH guidelines for preclinical research are mandatory .

Q. How can researchers differentiate this compound from structurally similar alkaloids during isolation?

Methodological Answer: Thin-layer chromatography (TLC) with specific staining reagents (e.g., Dragendorff’s reagent) provides rapid differentiation. For conclusive identification, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and X-ray crystallography are gold standards. Comparative spectral databases (e.g., SciFinder, PubChem) must be referenced to rule out misidentification .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s cardiotoxic effects, and how can conflicting in vitro vs. in vivo data be reconciled?

Methodological Answer: Mechanistic studies require electrophysiological assays (e.g., patch-clamp techniques) to assess ion channel modulation (e.g., Na⁺/K⁺-ATPase inhibition). Contradictions between in vitro and in vivo data may arise from pharmacokinetic factors (e.g., bioavailability, metabolite activity). Researchers should employ pharmacokinetic-pharmacodynamic (PK/PD) modeling and cross-validate findings using ex vivo heart perfusion models .

Q. How should researchers design experiments to evaluate this compound’s potential as a neuropharmacological agent despite its toxicity profile?

Methodological Answer: Structure-activity relationship (SAR) studies can identify less toxic analogs. Computational docking simulations (e.g., AutoDock Vina) against target receptors (e.g., GABA receptors) guide rational drug design. Concurrently, in vivo safety studies must adhere to ARRIVE guidelines, with statistical power analysis to ensure sample adequacy .

Q. What statistical approaches address variability in this compound’s bioactivity data across studies?

Methodological Answer: Meta-analysis of existing datasets (e.g., using PRISMA guidelines) can identify sources of heterogeneity (e.g., extraction methods, assay protocols). Bayesian hierarchical models are recommended for integrating disparate data, while multivariate regression accounts for confounding variables like solvent choice or storage conditions .

Q. How can interdisciplinary approaches resolve contradictions in this compound’s reported pharmacokinetic properties?

Methodological Answer: Collaborative studies combining phytochemistry, pharmacometrics, and systems biology are essential. For instance, physiologically based pharmacokinetic (PBPK) modeling integrates plant matrix effects and metabolic pathways. Discrepancies in half-life or volume of distribution require cross-species comparisons (e.g., rodent vs. primate models) and isotopic tracer studies .

Methodological and Ethical Considerations

Q. What protocols ensure reproducibility in this compound research, particularly in synthetic biology studies?

Methodological Answer: Detailed experimental protocols (e.g., CRISPR-Cas9 editing for biosynthetic pathway engineering) must be deposited in open-access repositories like Protocols.io . Replication studies should include negative controls (e.g., wild-type plant lines) and independent validation by third-party labs .

Q. How should researchers navigate ethical challenges in field studies involving this compound-containing endangered plant species?

Methodological Answer: Compliance with the Nagoya Protocol on biodiversity access is mandatory. Non-destructive sampling techniques (e.g., leaf punch biopsies) and cultivation partnerships with botanical gardens reduce ecological impact. Ethnobotanical data must be collected with informed consent from indigenous communities .

Data Analysis and Publication Standards

Q. What criteria determine the inclusion of this compound data in high-impact journals?

Methodological Answer: Journals prioritize studies that address mechanistic novelty, reproducibility, and translational potential. Raw data (e.g., NMR spectra, toxicity datasets) must be archived in FAIR-compliant repositories. For clinical relevance, dose-escalation studies should follow ICH S7A guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.